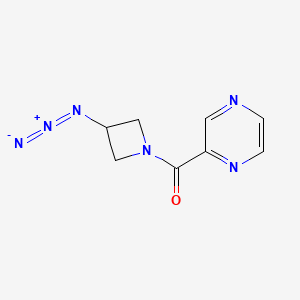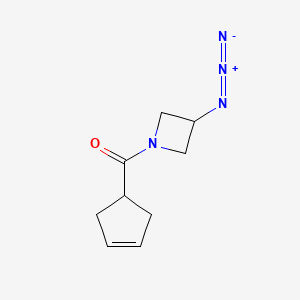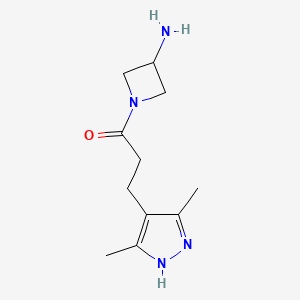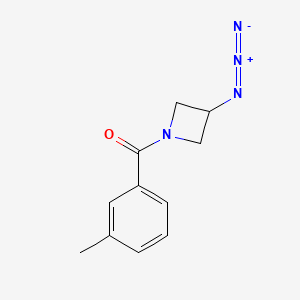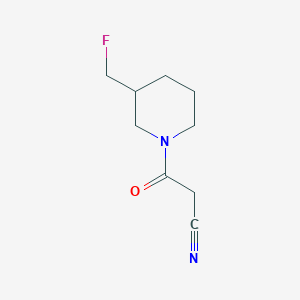
2-Chloro-3-(3-(fluoromethyl)piperidin-1-yl)pyrazine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several chemical reactions, including acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction . These synthetic pathways contribute to the formation of the target molecule.
Scientific Research Applications
Anticancer Activity
Research has found that fluoro-substituted benzo[b]pyran compounds, which share a structural similarity to 2-Chloro-3-(3-(fluoromethyl)piperidin-1-yl)pyrazine, exhibit anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. These compounds demonstrate anticancer activity at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Tuberculostatic Activity
Some pyrazine derivatives have shown potential in the treatment of tuberculosis. 2-chloro-3-cyanopyrazine, a structurally related compound, has been used to synthesize pyrazine derivatives with significant tuberculostatic activity. These derivatives have demonstrated in vitro efficacy against tuberculosis, with one compound showing a minimum inhibitory concentration (MIC) of 3.1–7.8 μg/mL (Foks et al., 2005).
Antimicrobial and Antioxidant Activities
Compounds containing fluoro and pyrazole moieties have been synthesized and evaluated for their antimicrobial and antioxidant properties. A series of such derivatives were found to have potent activity against various microorganisms, showcasing their potential as antimicrobial agents. Among these compounds, some displayed significant antioxidant activities, highlighting their therapeutic potential (Raparla et al., 2013).
Anticholinesterase Effects
Pyrazoline derivatives have been synthesized and assessed for their anticholinesterase effects, which are important for the treatment of neurodegenerative disorders such as Alzheimer's disease. The study found that piperidine derivatives were more effective than morpholine derivatives in inhibiting cholinesterases, suggesting their utility in developing treatments for neurodegenerative conditions (Altıntop, 2020).
Analgesic and Antiparkinsonian Activities
Thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine have demonstrated significant analgesic and antiparkinsonian activities in pharmacological screenings. These activities are comparable to the reference drugs Valdecoxib® and Benzatropine®, indicating their potential as novel treatments for pain and Parkinson's disease (Amr et al., 2008).
Properties
IUPAC Name |
2-chloro-3-[3-(fluoromethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-9-10(14-4-3-13-9)15-5-1-2-8(6-12)7-15/h3-4,8H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMDOXRLUNXYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




